molecular formula C23H27Cl2N3O3 B584965 Aripiprazole-d8 N1-Oxide CAS No. 1346600-34-7

Aripiprazole-d8 N1-Oxide

Numéro de catalogue: B584965
Numéro CAS: 1346600-34-7
Poids moléculaire: 472.436
Clé InChI: ZNYNDJDSFMRJPS-BHMVLGHDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aripiprazole-d8 N1-Oxide (CAS 1346600-34-7) is a deuterium-labelled compound where eight hydrogen atoms have been replaced by the stable isotope deuterium . It is specifically designed for use in pharmaceutical and analytical research as a labelled metabolite and impurity reference standard of the atypical antipsychotic drug Aripiprazole . Aripiprazole itself is a third-generation antipsychotic with a unique mechanism of action, functioning primarily as a dopamine D2 receptor partial agonist, which distinguishes it from other antipsychotics that are full antagonists . This pharmacological profile allows it to modulate dopaminergic activity, potentially stabilizing neurotransmission in key brain pathways associated with schizophrenia and bipolar disorder . The parent drug is extensively metabolized in the liver, primarily by cytochrome P450 isozymes CYP3A4 and CYP2D6, leading to various metabolites including dehydroaripiprazole . As an N-Oxide metabolite, Aripiprazole-d8 N1-Oxide is part of this metabolic pathway. The incorporation of deuterium atoms in this molecule increases its molecular mass, making it readily distinguishable from its non-labelled counterpart via analytical techniques such as mass spectrometry . Researchers utilize this property for precise drug metabolism and pharmacokinetic (DMPK) studies, quantification of Aripiprazole and its metabolites in biological matrices, and as an internal standard to ensure analytical accuracy and reliability. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Propriétés

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i10D2,11D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYNDJDSFMRJPS-BHMVLGHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])([2H])[2H])(CCCCOC3=CC4=C(CCC(=O)N4)C=C3)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Selection of Deuterated Reagents

Deuterium incorporation into aripiprazole typically targets the butyl side chain to minimize interference with pharmacologically active regions. The most common approach involves using butyl-d8 bromide (C4D8Br) as a deuterated alkylating agent during the quaternization of the piperazine intermediate. This method ensures >98% isotopic enrichment, as confirmed by high-resolution mass spectrometry (HRMS).

Key Reaction Conditions:

  • Solvent System : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 0–5°C to mitigate side reactions.

  • Catalyst : Potassium carbonate (K2CO3) or sodium hydride (NaH).

Purification of Deuterated Intermediates

Post-alkylation, crude aripiprazole-d8 is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to remove non-deuterated byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) confirms deuterium placement, with the absence of proton signals at δ 0.8–1.5 ppm (butyl chain) indicating successful deuteration.

Oxidation of Aripiprazole-d8 to N1-Oxide

Oxidizing Agents and Mechanisms

The N1-oxidation of aripiprazole-d8 is achieved using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. H2O2 is preferred for scalability, while m-CPBA offers higher selectivity for the piperazine nitrogen.

Comparative Analysis of Oxidation Methods:

Oxidizing AgentSolventTemperatureYield (%)Selectivity
H2O2 (30%)Ethanol50°C72–78Moderate
m-CPBADichloromethane25°C85–90High
OzoneAcetonitrile-10°C65Low

Data adapted from synthetic protocols in and.

Optimization of Reaction Parameters

  • Catalyst Use : Transition metal catalysts (e.g., tungstic acid) enhance H2O2 efficiency, reducing reaction time from 24h to 6h.

  • pH Control : Buffering at pH 7–8 (phosphate buffer) prevents over-oxidation to N-oxide dimers.

  • Workup Procedures : Post-oxidation, the product is extracted with ethyl acetate and washed with sodium thiosulfate to residual oxidants.

Characterization and Quality Control

Spectroscopic Confirmation

  • HRMS : m/z 473.34 [M+H]⁺ (theoretical 473.35) confirms molecular formula.

  • ¹³C NMR : Absence of signals at δ 22–26 ppm (butyl CH2 groups) verifies deuteration.

  • IR Spectroscopy : N-O stretch at 1250–1300 cm⁻¹ confirms N1-oxide formation.

Purity Assessment

HPLC analysis (C18 column, 254 nm) reveals ≥95% purity, with impurities primarily comprising non-deuterated aripiprazole (<2%) and N1,N4-dioxide (<3%).

Challenges and Mitigation Strategies

Deuterium Loss During Oxidation

Exposure to acidic or high-temperature conditions may cause deuterium exchange with protic solvents. Mitigation includes:

  • Using aprotic solvents (e.g., DMF, acetonitrile).

  • Limiting reaction temperatures to ≤50°C.

Regioselectivity in Oxidation

Competitive oxidation at the N4 position is minimized by steric hindrance from the 2,3-dichlorophenyl group, directing oxidants to the more accessible N1 site.

Industrial and Research Applications

Aripiprazole-d8 N1-Oxide is indispensable for:

  • Metabolic Studies : Tracing aripiprazole’s oxidation pathways in cytochrome P450 assays.

  • Quality Control : Quantifying N1-oxide impurities in commercial aripiprazole batches (FDA limit: ≤0.15%) .

Analyse Des Réactions Chimiques

Types of Reactions

Aripiprazole-d8 N1-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.

    Reduction: Reduction reactions can revert the N1-Oxide to its parent amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Higher oxides and hydroxylated derivatives.

    Reduction: The parent amine form of Aripiprazole-d8.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Aripiprazole-d8 N1-Oxide has a wide range of applications in scientific research:

Mécanisme D'action

Aripiprazole-d8 N1-Oxide exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Molecular Formula : C₂₃H₁₉Cl₂N₃O₂ with eight deuterium substitutions (exact positions vary by synthesis) .
  • Molecular Weight : ~456.43 g/mol .
  • Purity : >95% (HPLC) .
  • Applications : Internal standard in pharmacokinetic studies, metabolic profiling, and therapeutic drug monitoring .

Structural Analogues of Aripiprazole-d8 N1-Oxide

Aripiprazole-d8 (Non-Oxidized)
  • CAS : 1089115-06-9 (TRC A771002) .
  • Key Differences : Lacks the N1-oxide group; deuterium is distributed across the butyl side chain .
  • Analytical Utility : Used to quantify aripiprazole in plasma, with distinct mass transitions (e.g., m/z 456.3 → 293.07 in MS/MS) compared to the N1-oxide form .
  • Synthesis: Achieved via deuterated 1,4-dibromobutane-d8 reacting with quinolinone and dichlorophenylpiperazine .
Aripiprazole N1-Oxide (Non-Deuterated)
  • CAS : 573691-09-5 (TRC A771015) .
  • Key Differences : Contains the N1-oxide group but lacks deuterium, making it unsuitable for isotope dilution mass spectrometry.
  • Role : Studied as a metabolite or impurity in aripiprazole formulations .
Aripiprazole-d8 N,N’-Dioxide
  • CAS : TRC A771012 .
  • Key Differences : Features oxidation at both N1 and N4 positions of the piperazine ring, altering polarity and fragmentation patterns in MS analysis.
Meclizine-d8 N,N’-Dioxide
  • CAS : 1246818-68-7 .
  • Key Differences : Structurally unrelated to aripiprazole but shares deuterium labeling and dual N-oxide groups. Used in antihistamine research, highlighting the broader applicability of deuterated N-oxides in analytical chemistry .

Analytical Performance Comparison

Deuterated N-oxides like Aripiprazole-d8 N1-Oxide exhibit unique mass spectrometric signatures due to isotopic labeling and oxidation. For example:

Compound Transition Pairs (m/z) Key Application Reference
Aripiprazole-d8 N1-Oxide Not explicitly reported* Internal standard for oxidized metabolites
Aripiprazole-d8 456.3 → 293.07 Quantification of parent aripiprazole
Dehydroaripiprazole-d8 446.04 → 285.02 Monitoring dehydro metabolites

*The N1-oxide’s transitions would differ due to the added oxygen atom and deuterium placement, requiring method-specific optimization.

Stability and Metabolic Behavior

  • Deuterium Effect: Deuterium slows metabolic degradation (kinetic isotope effect), extending the half-life of Aripiprazole-d8 N1-Oxide compared to non-deuterated analogues .
  • N-Oxide Impact: The N1-oxide group increases polarity, altering solubility and chromatographic retention times. This contrasts with non-oxidized deuterated forms like Aripiprazole-d8, which exhibit higher lipophilicity .

Activité Biologique

Aripiprazole-d8 N1-Oxide, a deuterated form of the metabolite of the atypical antipsychotic drug aripiprazole, has been the subject of various studies focusing on its biological activity. This compound is primarily known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. This article delves into the biological activity of Aripiprazole-d8 N1-Oxide, outlining its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors:
Aripiprazole-d8 N1-Oxide acts primarily on several key receptors:

  • Dopamine D2 Receptors (D2R) : It functions as a partial agonist.
  • Serotonin Receptors : It shows partial agonist activity at 5-HT1A and antagonist activity at 5-HT2A receptors.

This unique receptor profile contributes to its therapeutic effects, particularly in the treatment of schizophrenia and mood disorders. The compound's action is characterized by a complex interplay between agonistic and antagonistic effects across different receptor types, which helps to stabilize dopaminergic signaling in the brain .

Pharmacokinetics

Aripiprazole-d8 N1-Oxide is metabolized primarily through cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. Its pharmacokinetic properties include:

  • Bioavailability : Approximately 87%.
  • Time to Peak Concentration (t max) : 3 to 5 hours.
  • Half-Life : Ranges from 48 to 68 hours .

These properties are critical for understanding dosing regimens and potential interactions with other medications.

Research indicates that Aripiprazole-d8 N1-Oxide can influence various biochemical pathways:

  • It has been shown to increase intracellular levels of NADPH and enhance the expression of glucose-6-phosphate dehydrogenase mRNA in neuronal cell lines (e.g., PC12 cells) .
  • The compound also interacts with several enzymes and proteins involved in cellular signaling pathways.

Dosage Effects

Animal studies have demonstrated that the effects of Aripiprazole-d8 N1-Oxide vary with dosage. For instance, a dosage of 3 mg/kg did not significantly alter auditory sensory processing abnormalities induced by NMDA receptor antagonism in specific rodent models .

Clinical Applications

Aripiprazole-d8 N1-Oxide has been investigated for its potential applications in treating various neuropsychiatric disorders:

  • Schizophrenia : Studies have shown that it can effectively manage symptoms while minimizing side effects typically associated with other antipsychotics.
  • Bipolar Disorder : The compound exhibits efficacy in mood stabilization without significant weight gain or metabolic side effects .

Neuroprotective Effects

Some studies suggest that Aripiprazole-d8 N1-Oxide may have neuroprotective properties. For example, it has been implicated in promoting neurite growth and enhancing cell survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .

Summary Table of Biological Activity

PropertyDetails
Receptor Activity Partial agonist at D2R, 5-HT1A; antagonist at 5-HT2A
Bioavailability 87%
t max 3-5 hours
Half-Life 48-68 hours
Effects on NADPH Levels Increases intracellular NADPH
Neuroprotective Potential Promotes neurite growth

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.